molecular formula C12H11NO2 B8430921 1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione

1,10a-Dihydropyrrolo[1,2-b]isoquinoline-3,10(2H,5H)-dione

Cat. No. B8430921
M. Wt: 201.22 g/mol
InChI Key: LBXRLFJWQZJFGJ-UHFFFAOYSA-N
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Patent
US04670562

Procedure details

To a solution prepared from 11.68 g of (+)-N-benzylpyroglutamic acid (see E. Campaigne and D. P. Matthews, J. Het. Chem., 12, 391 (1975)), 100 ml of CH2Cl2 and a drop of dimethylformamide (DMF), 7.57 g of SOCl2 was added dropwise. The mixture was refluxed for five hours and allowed to stand overnight at ambient temperature. The reaction mixture was cooled in an ice-salt bath. Aluminum chloride (22.6 g) was added in portions with exclusion of moisture and vigorous stirring. The temperature did not exceed 10° C. during the addition. The mixture was stirred 1.5 hours and then ice was added gradually. The mixture was partitioned between water and CH2Cl2. The CH2Cl2 phase was washed with water, dried (Na2SO4), filtered and evaporated to give 10 g of a crude product. Recrystallization from toluene gave 7.45 g of crystals, m.p. 103°-105° C.
Quantity
11.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
22.6 g
Type
reactant
Reaction Step Two
Name
Quantity
7.57 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:12](=[O:13])[CH2:11][CH2:10][C@H:9]1[C:14]([OH:16])=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(Cl)Cl.O=S(Cl)Cl.[Cl-].[Al+3].[Cl-].[Cl-]>CN(C)C=O>[CH2:10]1[CH:9]2[N:8]([CH2:1][C:2]3[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=3[C:14]2=[O:16])[C:12](=[O:13])[CH2:11]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
11.68 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1[C@@H](CCC1=O)C(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)Cl
Step Two
Name
Quantity
22.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
7.57 g
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for five hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice-salt bath
ADDITION
Type
ADDITION
Details
The temperature did not exceed 10° C. during the addition
ADDITION
Type
ADDITION
Details
ice was added gradually
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water and CH2Cl2
WASH
Type
WASH
Details
The CH2Cl2 phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 10 g of a crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1CC(N2CC=3C=CC=CC3C(C21)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.45 g
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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